![molecular formula C15H13N3S B1682635 4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine CAS No. 315702-99-9](/img/structure/B1682635.png)
4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine
Overview
Description
4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine (4-PTT) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocycle, containing both a thiazole and pyridine ring. 4-PTT is used in a variety of scientific research applications, including in vivo and in vitro studies, and has a wide range of biological activities.
Scientific Research Applications
Dynamic Tautomerism and Chemical Properties
The study of N-(Pyridin-2-yl)thiazol-2-amine, a chemical relative of 4-(pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine, reveals its versatility as a functional unit in various therapeutically significant species. Quantum chemical analysis shows the existence of six competitive isomeric structures, highlighting the compound's dynamic tautomerism and divalent N(I) character. This characteristic suggests a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, showcasing its electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Synthetic Applications
A one-pot synthesis approach utilizing 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine as a key synthon demonstrates the compound's role in the creation of new fused heterocyclic moieties. This highlights its importance in the development of molecules with potential antimicrobial and antioxidant activities, further suggesting its applicability in creating anticancer agents through molecular docking studies (Rizk et al., 2020).
Corrosion Inhibition
4-(Pyridin-3-yl) thiazol-2-amine (PyTA) has been evaluated for its effectiveness as a corrosion inhibitor for copper in acidic solutions. Through electrochemical and theoretical studies, PyTA demonstrated high inhibition efficiency, showcasing its potential as an eco-friendly corrosion inhibitor for industrial applications (Farahati et al., 2020).
Anticancer Activities
Research into 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and related compounds synthesized using chitosan-grafted-poly(4-vinylpyridine) as a catalyst under microwave irradiation has shown promising anticancer activity. This underscores the compound's utility in the development of new therapeutic agents, particularly against colon and liver carcinoma cell lines (Gomha et al., 2015).
Mechanism of Action
Target of Action
STF-62247 primarily targets cells with a deficiency in the von Hippel-Lindau (VHL) tumor suppressor . It has been identified to target PIKfyve, a phosphoinositide kinase important for the biosynthesis of phosphatidylinositol 3,5-biphosphate (PI(3,5)P2) . It is hypothesized that mutations on genes like SETD2 could influence cell response to STF-62247 .
Mode of Action
STF-62247 interacts with its targets by accumulating in lysosomes and blocking the late stages of autophagy . This compound is a potent blocker of late stages of autophagy . It has been shown to cause selective cytotoxicity for VHL-inactivated cells .
Biochemical Pathways
STF-62247 affects the autophagic pathway, a highly conserved, homeostatic process by which cytosolic components reach lysosomes for degradation . It blocks the late stages of autophagy through lysosomal disruption . This disruption leads to unregulated swelling of these acidic compartments in VHL-mutated cells .
Pharmacokinetics
It is known to be a cell-permeable compound .
Result of Action
The result of STF-62247’s action is the induction of selective cytotoxicity in VHL-deficient cells . It causes an increase in autophagic vesicles accompanied by a time-dependent decrease in lysosomes in VHL-deficient cells . This leads to cell death in these cells .
Action Environment
The action of STF-62247 is influenced by the cellular environment, particularly the status of the VHL gene. It has been shown to be selectively toxic to VHL-deficient cells compared with wild-type cells . The presence or absence of VHL plays a crucial role in determining the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
STF-62247 is known to interact with various enzymes and proteins within the cell, particularly those involved in the autophagy pathway . It has been shown to block late stages of autophagy, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, suggesting a potential role for VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .
Cellular Effects
STF-62247 has a profound impact on cellular processes, particularly in VHL-deficient cells. It induces autophagy, a process by which cells degrade and recycle their own components . Stf-62247 blocks the late stages of this process, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, leading to selective cytotoxicity .
Molecular Mechanism
The molecular mechanism of STF-62247 involves its accumulation in lysosomes, where it blocks the late stages of autophagy . This leads to the disruption of lysosomal function, particularly in VHL-deficient cells . The disruption of lysosomal function is thought to be a key factor in the selective cytotoxicity of STF-62247 in VHL-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STF-62247 have been observed over time. Prolonged treatment with STF-62247 leads to an increase in autophagic vesicles and a time-dependent decrease in lysosomes in VHL-deficient cells . This suggests that the compound’s effects on autophagy and lysosomal function are not transient but persist over time .
Dosage Effects in Animal Models
In animal models, STF-62247 has been shown to significantly reduce the growth rate of tumors formed from VHL-deficient cells . The dosage used in these studies was 2.7 to 8 mg/kg, administered via daily intraperitoneal injection .
Metabolic Pathways
Given its role in autophagy, it is likely that it interacts with enzymes and cofactors involved in this process .
Transport and Distribution
STF-62247 is known to accumulate in lysosomes
Subcellular Localization
The subcellular localization of STF-62247 is primarily in lysosomes . This localization is thought to be crucial for its role in blocking the late stages of autophagy and disrupting lysosomal function .
properties
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315702-99-9 | |
Record name | STF-62247 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 315702-99-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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